1,4-Benzoxazepine

EGFR tyrosine kinase cancer therapeutics heterocyclic SAR

1,4-Benzoxazepine is a bicyclic heterocyclic scaffold consisting of a benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen heteroatom. The core structure is recognized as a privileged scaffold in medicinal chemistry due to its capacity to present diverse substitution patterns and engage multiple biological targets.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Cat. No. B8686809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzoxazepine
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=CO2
InChIInChI=1S/C9H7NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-7H
InChIKeyUWXIKAZQXAYFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzoxazepine Core Scaffold: Structural Identity and Pharmacological Relevance for Drug Discovery


1,4-Benzoxazepine is a bicyclic heterocyclic scaffold consisting of a benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen heteroatom [1]. The core structure is recognized as a privileged scaffold in medicinal chemistry due to its capacity to present diverse substitution patterns and engage multiple biological targets [2]. 1,4-Benzoxazepine derivatives have been extensively investigated for therapeutic applications including neuroprotection via 5-HT1A receptor agonism, kinase inhibition (EGFR, PI3K, RIPK1, LIMK1/2), mineralocorticoid receptor antagonism, and antimicrobial activity [3]. The scaffold's conformational flexibility and hydrogen-bonding capacity enable distinct binding modes, including allosteric kinase pocket engagement that is not readily replicated by other benzofused heterocycles [4].

Why 1,4-Benzoxazepine Cannot Be Casually Substituted: Regioisomeric and Heteroatom-Dependent Differentiation


Generic substitution of the 1,4-benzoxazepine scaffold with other benzofused azepines or regioisomeric benzoxazepines is not scientifically defensible due to two critical differentiation points. First, the 1,4-regioisomer exhibits fundamentally different reactivity in domino cyclization reactions compared to the 1,5-benzoxazepine regioisomer; N-aryl-1,4-benzoxazepine derivatives undergo a [1,5]-hydride shift-cyclization mechanism, whereas the analogous 1,5-benzoxazepine proceeds via C(sp²)-H functionalization, yielding entirely different condensed acridane products [1]. Second, in head-to-head EGFR kinase inhibition studies, 1,4-benzoxazepines (oxazepines) demonstrated generally higher potency than their thiazepine sulfur analogs, while diazepine nitrogen analogs displayed broader off-target KDR kinase activity not observed with oxazepines [2]. These data establish that the precise heteroatom composition and ring fusion position produce quantifiable differences in both synthetic tractability and biological selectivity profiles.

1,4-Benzoxazepine Quantitative Differentiation Evidence: Comparator-Based Performance Data


EGFR Kinase Inhibition: 1,4-Benzoxazepine Versus Thiazepine and Diazepine Analogs

In a comparative evaluation of tricyclic azepine derivatives, pyrimido[4,5-b]-1,4-benzoxazepines were in general more potent EGFR tyrosine kinase inhibitors than the corresponding thiazepines (sulfur analogs), while diazepines displayed different structure-activity relationships and showed appreciable inhibitory activity against KDR tyrosine kinase that was not observed with oxazepines [1].

EGFR tyrosine kinase cancer therapeutics heterocyclic SAR

5-HT1A Receptor Agonist Selectivity: 1,4-Benzoxazepine Derivative Piclozotan Versus Clinical Comparators

A series of 1,4-benzoxazepine derivatives exhibited nanomolar affinity for the 5-HT1A receptor with good selectivity over both dopamine D₂ and α₁-adrenergic receptors [1]. In contrast, clinically established 5-HT1A agonists buspirone and tandospirone exhibit affinity for dopamine D₂ receptors, and ipsapirone exhibits affinity for α₁-adrenergic receptors, representing undesirable off-target liabilities [2].

5-HT1A receptor neuroprotection ischemic stroke

Metabolic Stability Optimization: Lead-to-Candidate Progression in the 1,4-Benzoxazepine Series

Modular optimization of a benzoxazepine EP2 antagonist lead (compound 1) resulted in compound 52, which demonstrated single-digit nanomolar EP2 binding affinity, significantly improved microsomal stability, and was devoid of CYP inhibition—a marked improvement over the lead compound, which possessed low microsomal stability and potent CYP3A4 inhibition [1].

metabolic stability CYP inhibition ADME optimization

Domino Cyclization Reactivity: 1,4-Benzoxazepine Versus 1,5-Benzoxazepine Regioisomers

Domino Knoevenagel-[1,5]-hydride shift-cyclization of N-aryl-1,4-benzoxazepine derivatives with 1,3-dicarbonyl reagents proceeded with complete regioselectivity at the C(sp³)-H activation step and complete diastereoselectivity during 6-endo cyclization, yielding the 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d][1,4]benzoxazepine scaffold [1]. In contrast, the regioisomeric N-aryl-1,5-benzoxazepine derivative did not follow this mechanism and instead underwent C(sp²)-H functionalization to yield a condensed acridane derivative [1].

synthetic chemistry regioselectivity domino cyclization

Synthesis Yield Efficiency: Base-Promoted Annulation Protocol for 1,4-Benzoxazepine Construction

A base-promoted annulation reaction of α-halohydroxamates with 2-(substituted(tosyl)methyl)phenols provides an efficient route to 1,4-benzoxazepine derivatives in moderate to excellent yields under mild, transition-metal-free reaction conditions with broad substrate scope and good functional group tolerance [1].

synthetic methodology reaction yield transition-metal-free synthesis

AChE Inhibition: 1,4-Benzoxazepine Fused Heterocyclic Derivatives Activity Profiling

A series of novel [1,4]benzoxazepines fused to heterocyclic systems (Zepin 7-32) were evaluated for acetylcholinesterase (AChE) inhibitory activity. At 50 μg/mL, the derivatives caused AChE inhibition ranging from 9.5% to 81%, with high-effect compounds (≥50% inhibition) identified within the series [1]. In a separate study, an acridane derivative derived from the 1,5-benzoxazepine regioisomer via C(sp²)-H functionalization exhibited an AChE IC₅₀ of 6.98 μM [2].

acetylcholinesterase inhibition Alzheimer's disease heterocyclic chemistry

1,4-Benzoxazepine Procurement-Relevant Application Scenarios Based on Validated Evidence


CNS Drug Discovery: 5-HT1A Agonist Programs Requiring Clean Selectivity Profiles

Research teams developing 5-HT1A receptor agonists for neuroprotection or psychiatric indications should prioritize the 1,4-benzoxazepine scaffold over alternative azepine frameworks. Evidence demonstrates that 1,4-benzoxazepine derivatives achieve nanomolar 5-HT1A affinity while maintaining good selectivity over dopamine D₂ and α₁-adrenergic receptors [1], a profile that clinically established agents buspirone and tandospirone (D₂ off-target) and ipsapirone (α₁ off-target) do not achieve [2]. The scaffold also supports CNS permeability optimization as demonstrated with EP2 antagonist compound 52, which exhibited high CNS penetration in both mice and rats [3].

Kinase Inhibitor Development: EGFR-Selective and Allosteric Kinase Programs

Medicinal chemistry groups pursuing selective kinase inhibitors should procure 1,4-benzoxazepine-based building blocks rather than thiazepine or diazepine analogs. Direct comparative data show that pyrimido[4,5-b]-1,4-benzoxazepines are generally more potent EGFR inhibitors than thiazepines and avoid the KDR off-target activity observed with diazepines [1]. Furthermore, the benzo[1,4]oxazepin-4-one scaffold uniquely binds to the αC-out/DFG-out allosteric kinase back pocket, a conformation enabling exclusive target selectivity that has been successfully repurposed from RIPK1 to LIMK1/2 inhibition via scaffold hopping [2].

Synthetic Methodology Development: Domino Cyclization and Regioselective Scaffold Construction

Organic chemistry laboratories focused on developing domino cyclization methodologies should specifically source N-aryl-1,4-benzoxazepine derivatives rather than the 1,5-regioisomers. The 1,4-regioisomer undergoes complete regio- and diastereoselective [1,5]-hydride shift-cyclization with 1,3-dicarbonyl reagents, providing access to the quinolino[1,2-d][1,4]benzoxazepine scaffold [1]. The 1,5-regioisomer follows a different C(sp²)-H functionalization pathway, yielding acridane derivatives instead [1]. This mechanistic divergence means synthetic protocols are not interchangeable between regioisomers.

Scalable Library Synthesis: Transition-Metal-Free Medicinal Chemistry Campaigns

Medicinal chemistry teams requiring cost-effective, scalable access to diverse 1,4-benzoxazepine libraries should adopt the base-promoted annulation protocol using α-halohydroxamates and 2-(substituted(tosyl)methyl)phenols [1]. This method operates under mild, transition-metal-free conditions with broad substrate scope and good functional group tolerance, delivering moderate to excellent yields [1]. For chiral library construction, the metal-free enantioselective synthesis from para-quinone methide derivatives and α-bromohydroxamates provides enantioenriched 1,4-benzoxazepines in generally high yields and good enantioselectivities [2].

Quote Request

Request a Quote for 1,4-Benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.